molecular formula C5H9NO3 B1596403 Methyl 2-(N-methylformamido)acetate CAS No. 68892-06-8

Methyl 2-(N-methylformamido)acetate

Cat. No.: B1596403
CAS No.: 68892-06-8
M. Wt: 131.13 g/mol
InChI Key: YPHUWLXQOBCRNQ-UHFFFAOYSA-N
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Description

Methyl 2-(N-methylformamido)acetate is an organic compound with the molecular formula C5H9NO3. It is a derivative of formamide and is characterized by the presence of a methyl ester group and a formamido group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(N-methylformamido)acetate can be synthesized through the reaction of N-methylformamide with methyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methylformamido)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Amidation: The formamido group can react with amines to form amides.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Amidation: Amines such as methylamine or ethylamine are used under mild heating conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.

Major Products Formed

    Hydrolysis: Methyl alcohol and N-methylformamide.

    Amidation: N-methylformamidoacetamide.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(N-methylformamido)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(N-methylformamido)acetate involves its ability to participate in nucleophilic substitution and addition reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The formamido group can also interact with nucleophiles, facilitating the formation of amides and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(N-methylamino)acetate: Similar structure but with an amino group instead of a formamido group.

    Ethyl 2-(N-methylformamido)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(N-ethylformamido)acetate: Similar structure but with an ethyl group on the formamido group instead of a methyl group.

Uniqueness

Methyl 2-(N-methylformamido)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its formamido group provides additional reactivity compared to similar compounds with only amino or ester groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[formyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6(4-7)3-5(8)9-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHUWLXQOBCRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071805
Record name Glycine, N-formyl-N-methyl-, methyl ester
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68892-06-8
Record name N-Formyl-N-methylglycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68892-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-formyl-N-methyl-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-formyl-N-methyl-, methyl ester
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Record name Glycine, N-formyl-N-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-formyl-N-methylglycinate
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Synthesis routes and methods

Procedure details

Ethyl formate (850 mL) was added to sarcosine methyl ester HCl salt (205 g, 1.46 mol, grounded into powder prior to use), potassium carbonate (205 g, 1.48 mol), and EtOH (800 mL), stirred overnight at rt, and filtered. The filtrate was concentrated in a rotary evaporator during which the residue separated into two layers. The upper layer was separated and the lower layer was extracted with EA. Combined EA extracts and the upper layer were dried over MgSO4, filtered, and concentrated to yield 185 g (81%) of N-formyl sarcosine methyl ester which was used for the following reaction. NaH (60% oil suspension, 16.0 g, 0.4 mol) was carefully added in several portions in 1 h to a mixture of N-formyl sarcosine methyl ester (50 g, 0.34 mol) and ethyl formate (160 mL) cooled in an ice-water bath. The reaction mixture was stirred, the temperature raised to rt, and the stirring continued overnight. The reaction mixture was triturated twice with hexane (100 mL each time), the residue dissolved in EtOH (100 mL) and concentrated HCl (60 mL), and the reaction mixture stirred at 110° C. After 1 h, the reaction mixture was cooled, filtered, the residue washed with EtOH and the filtrate concentrated to yield a thick brown oil. The oil was added to 10% HOAc in water (200 mL), NH2CN (35 g) and sodium acetate (90 g), stirred at 95° C. After 1 h the reaction mixture was concentrated to ⅓ its original volume in a rotary evaporator and its pH adjusted to about 9 by addition of sodium carbonate. The reaction mixture was then extracted with EA (8×100 mL), the combined EA layers dried, filtered, and concentrated to yield a residue which was purified by recrystallization to yield 1-N-methyl-2-amino imidazole-5-carboxylic acid ethyl ester (“amino ester”).
Quantity
850 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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